1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
Overview
Description
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine is a chemical compound with the molecular formula C11H13F3N2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring bearing an amine group
Mechanism of Action
Mode of Action
. This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
, suggesting that this compound may also selectively affect certain biochemical pathways.
Result of Action
, it can be inferred that this compound may have a significant impact on cellular functions.
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and pyrrolidine.
Reaction Conditions: The key step involves the condensation of 2-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group in the pyrrolidine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine can be compared with other similar compounds, such as:
1-(2-(Trifluoromethyl)benzyl)pyrrolidin-3-amine: This compound has a similar structure but with a benzyl group instead of a phenyl group.
1-(2-(Trifluoromethyl)phenyl)pyrrolidine: This compound lacks the amine group on the pyrrolidine ring.
1-(2-(Trifluoromethyl)phenyl)-2-pyrrolidinone: This compound has a carbonyl group instead of an amine group on the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-6-5-8(15)7-16/h1-4,8H,5-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMBAWPRMCHMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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